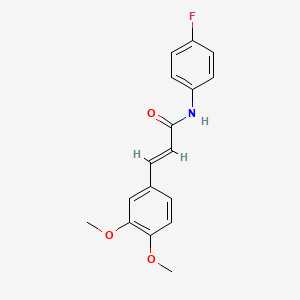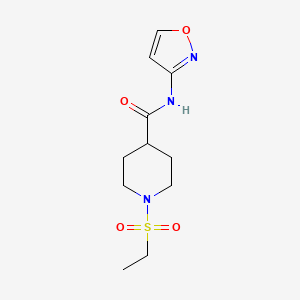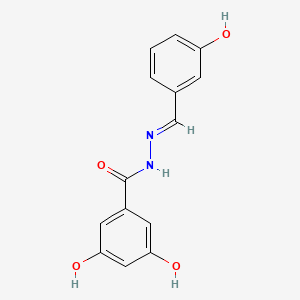![molecular formula C14H21N5O B5556560 3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole and imidazole derivatives often involves multi-step reactions, including functionalization, cyclization, and condensation processes. Studies such as those by İ. Yıldırım et al. (2005) provide insights into the functionalization reactions of related compounds, highlighting the versatility of pyrazole derivatives in synthesis through various reaction pathways, including reactions with diamines and acid chlorides to yield corresponding carboxamides and imidazo derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole and imidazole derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For instance, K. Kumara et al. (2018) elucidated the structure of a novel pyrazole derivative, confirming the twisted conformation between its rings through X-ray diffraction studies. This research demonstrates the importance of molecular geometry and electronic structure in understanding the chemical behavior of such compounds (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of pyrazole and imidazole derivatives is influenced by their functional groups and molecular structure. The study by M. Martins et al. (2002) on the synthesis of 3-methylisoxazole-5-carboxamides showcases the diverse chemical reactions these compounds can undergo, including isomerization and reactions with different substituents to yield various derivatives, demonstrating their broad chemical reactivity (Martins et al., 2002).
Physical Properties Analysis
The physical properties of pyrazole and imidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in material science and pharmaceuticals. Research by K. Kumara et al. (2018) on another pyrazole derivative highlighted its thermal stability and supramolecular structure, providing valuable information for the development of materials based on these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for the chemical and biological applications of pyrazole and imidazole derivatives. Studies such as those by Gavin McLaughlin et al. (2016) provide insight into the synthesis and characterization of related compounds, shedding light on their chemical behavior and potential as research chemicals or pharmaceutical intermediates (McLaughlin et al., 2016).
科学的研究の応用
DNA Recognition and Binding
Polyamides containing imidazole (Im) and pyrrole (Py) units have been demonstrated to target specific DNA sequences, affecting gene expression and potentially serving as therapeutic agents for diseases like cancer. These compounds, through their structural design, can selectively bind to DNA sequences, demonstrating the versatility of pyrrole-imidazole polyamides for DNA recognition purposes (Swalley, Baird, & Dervan, 1996).
Synthetic Methodologies
Research has been conducted on the synthesis of imidazo and triazolopyridines, showcasing methodologies that could be adapted for synthesizing complex molecules like "3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide". These methods emphasize the efficiency and versatility of current synthetic strategies in creating heterocyclic compounds with potential biological activities (Ramesha et al., 2016).
Anticancer Applications
Compounds derived from pyrazolo and pyrimidinone frameworks have been evaluated for their anticancer properties. For instance, a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones demonstrated significant anticancer activity through the inhibition of mTOR, a key protein involved in cell growth and proliferation. This suggests that structurally related compounds could be explored for their potential anticancer applications (Reddy et al., 2014).
Drug Discovery and Development
In the realm of medicinal chemistry, structural modifications of compounds to reduce metabolism by aldehyde oxidase (AO) have been investigated. This is particularly relevant for compounds with imidazo[1,2-a]pyrimidine moieties, as modifications can improve their drug-like properties and efficacy. Such research highlights the importance of chemical modifications in the development of new therapeutic agents (Linton et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
5-propyl-N-[(1-propylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-3-5-11-9-12(18-17-11)14(20)16-10-13-15-6-8-19(13)7-4-2/h6,8-9H,3-5,7,10H2,1-2H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMPWGQUTNXFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2=NC=CN2CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)
![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)



![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)
